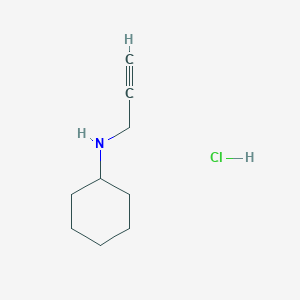

N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride

Description

N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride is a cyclohexanamine derivative substituted with a propargyl (prop-2-yn-1-yl) group at the nitrogen atom, forming a secondary amine hydrochloride salt. Its molecular formula is C₉H₁₅N·HCl, with a molecular weight of 173.46 g/mol (calculated from ). The compound is structurally characterized by the presence of a rigid cyclohexane ring and a reactive alkyne group, which confers unique chemical and pharmacological properties.

Properties

IUPAC Name |

N-prop-2-ynylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,9-10H,3-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWVWTBAPMGQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589513 | |

| Record name | N-(Prop-2-yn-1-yl)cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-72-0 | |

| Record name | N-(Prop-2-yn-1-yl)cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Components

-

- Cyclohexylamine (C6H11NH2)

- Propargyl bromide (C3H3Br)

Solvents :

- Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are commonly used to facilitate the reaction.

-

- A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is added to neutralize the by-products and promote nucleophilic substitution.

Reaction Conditions

-

- Cyclohexylamine reacts with propargyl bromide in the presence of a base.

- The reaction is conducted under reflux conditions to ensure complete conversion.

- Typical reaction temperature: 60–80°C.

- Reaction time: 6–12 hours, depending on the scale and concentration.

$$

\text{C}6\text{H}{11}\text{NH}2 + \text{C}3\text{H}3\text{Br} \xrightarrow{\text{Base}} \text{C}9\text{H}_{15}\text{N} + \text{HBr}

$$ Hydrochloride Salt Formation :

- The free amine product is dissolved in an appropriate solvent (e.g., ethanol or diethyl ether).

- Dry hydrogen chloride gas or concentrated hydrochloric acid is bubbled through the solution to form the hydrochloride salt.

- The product precipitates out as a solid, which is then filtered and dried under vacuum.

Purification

The crude product obtained after salt formation may contain impurities or unreacted starting materials. Purification steps include:

- Recrystallization : Using ethanol or methanol as solvents to improve purity.

- Filtration and Drying : The recrystallized product is filtered and dried under reduced pressure at room temperature or slightly elevated temperatures (~40°C).

Yield and Efficiency

The overall yield for this synthesis is typically high, ranging from 70% to 90%, depending on reaction conditions and purification methods. Factors such as solvent choice, base concentration, and reaction time significantly impact efficiency.

Data Table: Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Starting Materials | Cyclohexylamine, Propargyl bromide |

| Solvent | Acetonitrile or THF |

| Base | Potassium carbonate or Sodium hydroxide |

| Reaction Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Purification Method | Recrystallization |

| Yield | 70–90% |

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride serves as a crucial intermediate in synthesizing more complex organic compounds. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

- Ligand in Biochemical Assays : The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with biological targets makes it valuable for studying enzyme kinetics and receptor interactions.

Medicine

- Therapeutic Potential : Research indicates that this compound may exhibit therapeutic properties. It has been explored as a reversible inhibitor of monoamine oxidase (MAO), an enzyme linked to neurotransmitter metabolism. This inhibition could have implications for developing antidepressants and treatments for anxiety disorders.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties.

Research has highlighted several biological activities associated with this compound:

- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes by binding to their active sites. For instance, studies have indicated its ability to inhibit MAO effectively.

- Antimicrobial Properties : In vitro studies demonstrate significant antimicrobial activity against various bacterial strains, suggesting its potential as a new antimicrobial agent.

- Receptor Interaction : It may modulate signaling pathways through interactions with cellular receptors, influencing neurotransmitter levels and affecting mood and behavior.

Monoamine Oxidase Inhibition

A study demonstrated that this compound acts as a reversible inhibitor of MAO, showing an IC50 value indicative of effective inhibition under controlled experimental conditions. This finding supports its potential application in treating depression and anxiety disorders.

Antimicrobial Efficacy

In another study assessing the compound's antimicrobial properties, it was tested against several pathogenic bacteria. The results revealed a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent, warranting further exploration into its mechanisms and clinical applications.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Parameters

Key Observations:

- Substituent Effects: The propargyl group in the target compound introduces alkyne reactivity, enabling click chemistry applications (e.g., Huisgen cycloaddition) .

- Molecular Weight and Solubility:

Pharmacological and Toxicological Considerations

- Cyclohexylmethyl/Benzyl Derivatives: Increased lipophilicity may improve blood-brain barrier penetration but raise concerns about bioaccumulation .

Biological Activity

N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the propargyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The compound can be characterized by its chemical structure, which includes a cyclohexane ring and an alkyne functional group. This configuration allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Key Reactions

- Oxidation: Can yield ketones or carboxylic acids.

- Reduction: Forms secondary amines.

- Substitution: Leads to the formation of substituted amines.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It binds to specific molecular targets, blocking enzyme activity and influencing cellular signaling pathways. This mechanism is critical in understanding its potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may act as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's. The propargylamine moiety has been shown to enhance neuroprotective effects by inhibiting apoptosis in neuronal cells through caspase suppression .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses broad-spectrum antibacterial properties. It has been tested against various gram-positive and gram-negative bacteria, showing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays using models such as Galleria mellonella larvae have shown that the compound can be non-toxic at certain concentrations while exhibiting potent antifungal activity against pathogens like Candida albicans. This suggests a favorable safety profile alongside its efficacy .

Case Studies

1. Neuroprotective Effects

A study highlighted the anti-apoptotic properties of related compounds, indicating that the presence of the propargyl group is crucial for neuroprotection against oxidative stress in neuronal cells. The compound's ability to inhibit caspase activation suggests potential applications in treating neurodegenerative disorders .

2. Antimicrobial Efficacy

Another investigation assessed the compound's efficacy against various bacterial strains. Results showed significant bactericidal activity, particularly against resistant strains, positioning it as a promising candidate for developing new antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | MAO Inhibition | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| N-(prop-2-yn-1-yl)cyclohexanamine | Yes | Broad-spectrum | Low |

| Prop-2-yn-1-amine | Moderate | Limited | Moderate |

| Cyclohexylamine | No | Moderate | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) as a solvent. For example, yields of 27–30% were achieved in similar propargylamine derivatives under these conditions . Optimization may involve adjusting stoichiometry, temperature, or solvent polarity. Purification typically employs flash column chromatography with EtOAc/hexanes gradients .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the propargyl and cyclohexanamine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ~153.22 g/mol). Purity can be assessed via HPLC with UV detection, and thermal stability via differential scanning calorimetry (DSC) .

Q. What are the key challenges in handling and storing this compound?

- Methodology : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent moisture absorption or propargyl group oxidation. Use desiccants and avoid exposure to strong acids/bases. Safety protocols recommend working in a fume hood with PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How does this compound function in multi-step syntheses of bioactive molecules?

- Case Study : This compound serves as a propargylamine precursor in synthesizing cholinesterase and monoamine oxidase inhibitors. For instance, it reacts with ferulic acid derivatives via amide coupling to yield neuroprotective agents . Its alkyne group enables click chemistry for bioconjugation in drug discovery pipelines .

Q. What strategies resolve enantiomeric mixtures of cyclohexanamine derivatives, and can they be applied here?

- Methodology : Enantiomeric resolution may employ chiral chromatography (e.g., Chiralpak columns) or enzymatic deracemization. Cyclohexylamine oxidase variants have been used to deracemize similar propargylamine compounds, achieving >90% enantiomeric excess .

Q. Are there contradictions in reported synthetic yields, and how can they be addressed experimentally?

- Analysis : Variations in yields (e.g., 27% vs. 30% in similar reactions ) may arise from differences in reagent purity, solvent drying, or mixing efficiency. Systematic optimization using design-of-experiments (DoE) frameworks can identify critical parameters (e.g., reaction time, catalyst loading) to improve reproducibility.

Q. What role does this compound play in agrochemical research, particularly pesticidal formulations?

- Application : It acts as a key intermediate in thiazole-based pesticidal agents. For example, 4-chloro-N-(prop-2-yn-1-yl)-2-(pyrimidin-5-yl)thiazol-5-amine hydrochloride (a derivative) demonstrated efficacy against pest enzymes, synthesized via acyl chloride coupling .

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.